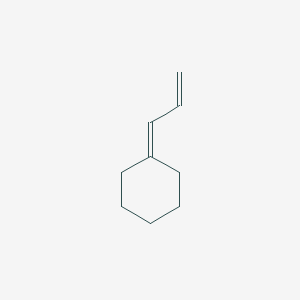

Allylidenecyclohexane

Description

Contextual Significance within Contemporary Organic Chemistry

The importance of allylidenecyclohexane in organic chemistry stems directly from the unique structural and electronic properties of the allene (B1206475) functional group. Allenes are compounds containing a carbon atom that forms double bonds with two other adjacent carbon atoms. The central carbon of this C=C=C unit is sp-hybridized, enforcing a linear geometry, while the two terminal carbons are sp²-hybridized. A key feature is that the planes of the π-bonds are twisted 90° relative to each other. This orthogonal arrangement of π-orbitals prevents conjugation between the two double bonds, leading to distinct reactivity compared to conjugated dienes.

This unique geometry imparts several significant characteristics to allenes like this compound:

High Reactivity: Allenes are generally less stable and more reactive than corresponding alkenes and conjugated dienes due to accumulated ring strain and the high energy of the sp-hybridized carbon. This heightened reactivity makes them valuable substrates in a variety of chemical transformations.

Versatile Reaction Hub: The allene moiety can react with electrophiles, nucleophiles, and radicals. It is particularly known for its participation in a wide array of pericyclic reactions, including cycloadditions such as [2+2] and [4+2] annulations, and transition-metal-catalyzed hydrofunctionalization and cyclization reactions. nrochemistry.comyoutube.com This versatility allows chemists to use allenes as linchpins in synthetic strategies to rapidly build molecular complexity.

Axial Chirality: When appropriately substituted, allenes can exhibit axial chirality, a type of stereoisomerism that does not require a stereocenter. This property makes them valuable building blocks in asymmetric synthesis for creating enantiomerically pure compounds.

The presence of the cyclohexane (B81311) ring in this compound provides a defined and rigid anchor for the reactive allene group, influencing the stereochemical outcome of reactions and providing a gateway to complex polycyclic systems.

Evolution of Research Trajectories Pertaining to this compound and Related Structural Motifs

For many years, allenes were regarded as chemical curiosities—difficult to synthesize and control, and therefore of limited synthetic utility. The initial reports, such as the Doering-LaFlamme allene synthesis developed in the 1950s, provided the first reliable, general methods for their preparation from simple alkenes. nrochemistry.comwikipedia.org This reaction involves a two-step process: the addition of a dihalocarbene to an alkene to form a 1,1-dihalocyclopropane, followed by treatment with a reducing metal or an organolithium reagent to induce rearrangement to the allene. youtube.comwikipedia.org

A Foundational Synthetic Method: The Doering-LaFlamme Synthesis A plausible and well-established route to synthesize this compound is through the Doering-LaFlamme allene synthesis.

Carbene Addition: The synthesis would begin with the reaction of methylenecyclohexane (B74748) with a dihalocarbene, such as dibromocarbene (CBr₂), which is typically generated in situ from bromoform (B151600) and a strong base. This step forms the corresponding 1,1-dibromospiro[2.5]octane.

Rearrangement: The isolated dihalocyclopropane is then treated with an organolithium reagent (e.g., methyllithium) or a reducing metal (e.g., magnesium). researchgate.net This induces a metal-halogen exchange followed by a concerted electrocyclic ring-opening to yield the final product, this compound. wikipedia.org

The landscape of allene research began to shift dramatically in the latter half of the 20th century and into the 21st century. The discovery of numerous natural products containing the allene functional group sparked greater interest in their synthesis. Concurrently, the advent of modern catalytic methods, particularly those involving transition metals (e.g., rhodium, palladium, copper, gold), revolutionized the field. nrochemistry.comyoutube.com These catalytic systems enabled highly selective and efficient transformations of allenes that were previously challenging or impossible, including novel cycloisomerizations and cross-coupling reactions. nrochemistry.com More recently, research has expanded to include radical-mediated transformations for allene synthesis, further broadening the toolkit available to chemists.

This evolution has transformed allenes from exotic functionalities into mainstream, indispensable building blocks in areas ranging from natural product synthesis to materials science.

Data Tables

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | 2-Propen-1-ylidenecyclohexane |

| Molecular Formula | C₉H₁₄ |

| Molecular Weight | 122.21 g/mol |

| CAS Number | 5664-10-8 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

The chemical shifts for this compound are predicted based on typical values for similar chemical environments. The central sp-hybridized carbon of the allene is the most characteristic signal. compoundchem.comlibretexts.org

| Carbon Atom(s) | Environment | Predicted Chemical Shift (δ, ppm) |

| C=C =C | Allene (sp-hybridized central carbon) | 200 - 210 |

| C =C=C | Allene (sp²-hybridized terminal carbon, attached to ring) | 100 - 115 |

| C=C=C H₂ | Allene (sp²-hybridized terminal carbon) | 75 - 90 |

| Cyclohexane (C attached to allene) | Allylic sp³ Carbon | 30 - 40 |

| Cyclohexane (other CH₂) | Aliphatic sp³ Carbons | 20 - 30 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enylidenecyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,6H,1,3-5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHPVKGWTMAESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205210 | |

| Record name | Allylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5664-10-8 | |

| Record name | Allylidenecyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Allylidenecyclohexane and Its Analogues

Elucidating Direct Synthetic Pathways

The direct formation of the exocyclic double bond of allylidenecyclohexane can be accomplished through several reliable and widely utilized synthetic protocols. These methods typically involve the conversion of a carbonyl group or the formation of a key carbon-carbon bond followed by an elimination step.

Wittig-Type and Related Olefination Protocols

The Wittig reaction is a cornerstone of alkene synthesis, providing a powerful method for converting aldehydes and ketones into alkenes. iitk.ac.inwikipedia.org This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form the desired carbon-carbon double bond. masterorganicchemistry.com For the synthesis of this compound, the strategy involves the reaction of cyclohexanone (B45756) with an appropriate allyl-substituted phosphonium (B103445) ylide.

The process begins with the preparation of the Wittig reagent. An allyl halide, such as allyl bromide, is reacted with a phosphine (B1218219), typically triphenylphosphine (B44618), in an SN2 reaction to generate a phosphonium salt. lumenlearning.com This salt is then deprotonated using a strong base, like n-butyllithium (n-BuLi), to form the nucleophilic ylide. lumenlearning.com

The ylide is then reacted with cyclohexanone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cyclohexanone, leading to a betaine (B1666868) intermediate which subsequently forms a four-membered oxaphosphetane ring. lumenlearning.com This intermediate rapidly collapses, driven by the formation of the very stable triphenylphosphine oxide byproduct, to yield the target alkene, this compound. lumenlearning.com The reliability and broad functional group tolerance of the Wittig reaction make it a versatile choice for this transformation. masterorganicchemistry.comlumenlearning.com

Table 1: Wittig Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Key Reagents | Product | Byproduct |

|---|---|---|---|---|

| Allyl Bromide | Triphenylphosphine | 1. Ether Solvent | Allyltriphenylphosphonium Bromide | N/A |

Employment of Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents are fundamental tools in synthetic chemistry for constructing carbon-carbon bonds due to the nucleophilic nature of the carbon atom bound to a metal. mt.comlibretexts.org Reagents like organolithium and Grignard reagents are commonly used for this purpose. saskoer.calibretexts.org

One documented pathway to this compound involves the use of an allyl silane (B1218182) derivative. bac-lac.gc.ca Specifically, the reaction of a 1-trimethylsilyl-allyl carbanion with cyclohexanone has been shown to produce this compound in a 49% yield following purification. bac-lac.gc.ca This approach leverages the unique reactivity of organosilicon compounds.

A more conventional organometallic approach involves the reaction of an allyl Grignard reagent, such as allylmagnesium bromide, with cyclohexanone. libretexts.orglibretexts.org This reaction proceeds via nucleophilic addition of the allyl group to the carbonyl carbon, which upon acidic workup, yields the tertiary alcohol, 1-allyl-1-cyclohexanol. lookchem.com This alcohol serves as a direct precursor for the final product via a subsequent dehydration step, as detailed in the following section. The high reactivity and commercial availability of Grignard reagents make this a practical two-step sequence for synthesis. libretexts.org

Controlled Elimination and Dehydration Approaches

Elimination reactions are a primary method for introducing unsaturation into molecules, particularly for the synthesis of alkenes. masterorganicchemistry.com These reactions involve the removal of two substituents from adjacent atoms, often a hydrogen and a leaving group, a process known as dehydrohalogenation, or the elements of water in a dehydration reaction. maricopa.edu

In the context of this compound synthesis, the most direct elimination pathway is the acid-catalyzed dehydration of 1-allyl-1-cyclohexanol, an intermediate readily prepared from the reaction of allylmagnesium bromide and cyclohexanone. lookchem.com Treatment of this alcohol with a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heat facilitates the removal of a water molecule. The protonated hydroxyl group becomes a good leaving group (water), and a neighboring proton is abstracted by a base (such as water or the conjugate base of the acid) to form the exocyclic double bond. According to Zaitsev's rule, which predicts the formation of the most substituted alkene, the elimination favors the formation of the thermodynamically stable this compound over its endocyclic isomer. masterorganicchemistry.com This dehydration is an effective and common concluding step in a multi-step synthesis starting from cyclohexanone.

Investigations into Stereoselective and Enantioselective Synthesis

Moving beyond the synthesis of the achiral parent compound, significant research has focused on developing methods to produce chiral analogues of this compound with high levels of stereocontrol. These advanced methodologies are crucial for applications in fields such as medicinal chemistry and materials science, where specific stereoisomers can exhibit vastly different properties.

Asymmetric Catalysis in the Generation of Chiral this compound Derivatives

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, representing one of the most efficient approaches to chiral molecules. rsc.orgfrontiersin.org Research in this area has yielded powerful methods for the asymmetric synthesis of allylic compounds. rsc.org

One notable example is the asymmetric dehydrative C-allylation using a chiral ruthenium catalyst. thieme-connect.de This method can directly couple allylic alcohols with nucleophiles in an enantioselective manner. For instance, the reaction involving a prochiral starting material can be catalyzed by a complex containing a chiral cyclopentadienyl (B1206354) (Cp) ligand, leading to the formation of a chiral this compound analogue with a defined stereocenter.

Another sophisticated strategy involves the platinum-catalyzed enantioselective 1,2-diboration of 1,3-dienes. core.ac.uk This reaction, employing a platinum catalyst and a chiral TADDOL-derived phosphonite ligand, produces α-chiral (Z)-allylboronate reagents with high enantiomeric excess. core.ac.uk These chiral allylboronates are versatile intermediates that can then react with various electrophiles, including those that would lead to chiral this compound derivatives, transferring the stereochemical information from the boronate to the final product.

Table 2: Examples of Asymmetric Catalysis for Allylic Compound Synthesis

| Reaction Type | Catalyst System | Substrate Type | Product Feature | Reported Selectivity |

|---|---|---|---|---|

| Asymmetric Dehydrative Allylation thieme-connect.de | Chiral Ruthenium Complex | Allylic Alcohols | Chiral this compound Analogue | High Enantioselectivity |

Substrate-Directed Stereocontrol Strategies

Substrate-directed synthesis relies on the inherent chirality of the starting material or an attached chiral auxiliary to guide the stereochemical outcome of a reaction. ethz.ch This approach creates new stereocenters with a predictable relationship to the existing ones within the molecule.

This principle can be applied to the synthesis of chiral this compound analogues. For example, one could envision a synthesis starting from a chiral, enantiopure cyclohexanone derivative. A chiral substituent on the cyclohexane (B81311) ring can sterically hinder one face of the molecule, directing the attack of a nucleophile, such as an organometallic allyl reagent, to the opposite face. This substrate-controlled addition would establish the stereochemistry at the hydroxyl-bearing carbon in the resulting 1-allyl-cyclohexanol derivative. Subsequent dehydration would yield a chiral, enantioenriched this compound analogue.

Studies on other systems have demonstrated the power of this approach. For instance, chiral acetonide-protected polyketide fragments have been shown to direct rearrangements to form allylic alcohols with high diastereoselectivity. researchgate.net Similarly, syntheses using natural products like pinane (B1207555) as a chiral scaffold have achieved excellent stereocontrol in the formation of new functional groups. beilstein-journals.org These strategies highlight how existing stereocenters can effectively control the formation of new ones, providing a robust pathway to complex chiral molecules derived from the this compound framework.

Exploration of Advanced Synthetic Concepts

Modern organic synthesis continually seeks to develop more efficient and elegant routes to complex molecular architectures. adelaide.edu.au The following sections explore cutting-edge concepts that have been applied to the synthesis of this compound scaffolds, showcasing the ingenuity of contemporary synthetic chemistry.

Photoredox Catalysis in the Synthesis of this compound Scaffolds

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under exceptionally mild conditions. princeton.edu This strategy relies on the ability of photocatalysts, such as metal polypyridyl complexes or organic dyes, to absorb visible light and engage in single-electron transfer processes with organic substrates. princeton.edu This activation mode has been harnessed for the synthesis of various scaffolds, including those containing exocyclic alkenes like this compound.

One notable application involves the hydrocarboxylation of unactivated alkenes. nih.gov A photocatalytic system can be employed to generate linear carboxylic acids from 1,1-disubstituted alkenes, which are structural precursors to this compound derivatives. nih.gov This redox-neutral method is advantageous due to its operational simplicity and broad functional group tolerance. nih.gov

Another innovative approach is the dual catalytic dehydrodecarboxylation of carboxylic acids. nih.gov This reaction utilizes a combination of a photoinduced acridine-catalyzed O-H hydrogen atom transfer (HAT) and a cobaloxime-catalyzed C-H HAT process to produce alkenes from readily available carboxylic acids. nih.gov This methodology has demonstrated success in generating terminal double bonds, a key feature of this compound. nih.gov

Furthermore, photoredox catalysis can facilitate the synthesis of β-hydroxy acid derivatives from alkenes through an alkoxycarbonyl radical-induced process. rsc.org This method provides a modular and efficient protocol for the diversification of alkenes, which can be adapted for the synthesis of functionalized this compound analogues. rsc.org The versatility of photoredox catalysis is further highlighted by its ability to promote E → Z isomerization of alkenes, offering a pathway to thermodynamically less stable Z-olefins under metal-free conditions. researchgate.net

The table below summarizes key aspects of photoredox-catalyzed reactions relevant to the synthesis of this compound precursors.

| Reaction Type | Catalyst System | Key Features | Ref |

| Alkene Hydrocarboxylation | Thiol catalyst with photocatalyst | Mild conditions, high functional group tolerance | nih.gov |

| Dehydrodecarboxylation | Acridine and Cobaloxime dual catalysis | Forms terminal alkenes from carboxylic acids | nih.gov |

| Alkene Difunctionalization | Photocatalyst via oxidation quenching | Synthesis of β-hydroxy acid derivatives | rsc.org |

| E → Z Isomerization | Organic dyes, aromatic keto compounds | Metal-free, synthesis of less stable Z-alkenes | researchgate.net |

Tandem and Cascade Reaction Sequences for Complex this compound Architectures

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, represent a highly efficient strategy for the construction of complex molecules. bham.ac.ukwikipedia.org These processes are characterized by high atom economy and a reduction in waste, time, and labor. wikipedia.org20.210.105 The design of a successful cascade reaction requires careful planning to ensure the desired sequence of transformations occurs. bham.ac.uk

The synthesis of complex polycyclic frameworks, which can include the this compound motif, often benefits from cascade cyclizations. bham.ac.uk For instance, the treatment of an acyclic precursor containing a tertiary allylic alcohol with a Lewis or Brønsted acid can initiate a cascade of cyclization steps, leading to the formation of multiple rings and stereocenters in a single, highly efficient step. bham.ac.uk

Various types of tandem reactions can be envisioned for the synthesis of this compound analogues. Nucleophilic/electrophilic cascades, for example, can involve a key nucleophilic or electrophilic attack to initiate the sequence. wikipedia.org A catalyst-free tandem reaction in water has been developed for the synthesis of high-density biofuels with dicyclohexane and tricyclohexane structures, involving a Knoevenagel condensation followed by a Michael addition. nih.gov Such strategies highlight the potential for environmentally benign synthesis of complex cyclic systems. nih.gov

The development of new tandem reactions is a continuous effort in organic synthesis. These reactions can combine different types of transformations, such as organometallic additions followed by pericyclic or anionic rearrangements, to rapidly build molecular complexity. 20.210.105 The application of these principles to the synthesis of specifically substituted allylidenecyclohexanes offers a powerful avenue for creating novel and intricate molecular architectures. rsc.org

The following table outlines different types of tandem reactions that could be adapted for synthesizing complex this compound structures.

| Tandem Reaction Type | Key Transformations | Potential Application | Ref |

| Polyene Cascade Cyclization | Acid-initiated cyclization of polyenes | Formation of polycyclic systems containing the cyclohexane ring | bham.ac.uk |

| Nucleophilic/Electrophilic Cascade | Sequential nucleophilic and electrophilic additions | Construction of functionalized carbocycles | wikipedia.org |

| Knoevenagel-Michael Tandem | Condensation followed by conjugate addition | Synthesis of substituted cyclohexanedione derivatives | nih.gov |

| Organometallic-Pericyclic Cascade | Organometallic addition followed by rearrangement | Rapid assembly of complex cyclic frameworks | 20.210.105 |

Formation within Catalytic Cracking Processes

This compound and its analogues are not only products of deliberate synthesis but can also be formed as byproducts in large-scale industrial processes, specifically fluid catalytic cracking (FCC). ucl.ac.uk FCC is a crucial process in oil refineries for converting heavy hydrocarbon fractions into more valuable, lighter products like gasoline and propylene. ucl.ac.uk

During catalytic cracking, large hydrocarbon molecules are broken down at high temperatures over a catalyst, typically a zeolite-based material. mdpi.com The complex reaction network involves numerous bond-breaking and bond-forming events, including cracking, oligomerization, cyclization, and hydrogen transfer reactions. researchgate.net These reactions can lead to the formation of a wide variety of cyclic and olefinic compounds.

The formation of coke, a carbonaceous deposit that deactivates the catalyst, is a significant aspect of catalytic cracking. semanticscholar.org Coke is primarily composed of polyaromatic hydrocarbons (PAHs), and its formation involves condensation and rearrangement steps. researchgate.net The precursors to coke can include various cyclic and unsaturated hydrocarbons. It is within this complex mixture of reaction products and coke precursors that compounds like this compound can be generated.

The conditions within the FCC process, such as high temperatures and the presence of acidic catalyst sites, can promote the isomerization and rearrangement of hydrocarbons, leading to the formation of exocyclic double bonds on cyclic frameworks. While not a targeted synthesis, the presence of this compound and its derivatives in cracker effluents is a testament to the complex chemistry occurring in these industrial reactors. The composition of the product stream, including the formation of specific cyclic olefins, is influenced by factors such as feedstock composition, catalyst type, and reactor operating conditions. mdpi.commdpi.com

The table below details the conditions and potential for the formation of cyclic olefins in catalytic cracking.

| Process Parameter | Influence on Product Formation | Relevance to this compound | Ref |

| Temperature | Higher temperatures favor cracking and can lead to over-cracking into lighter gases. | Influences the distribution of cyclic and olefinic products. | mdpi.com |

| Catalyst Type | Zeolite catalysts with specific pore structures and acidity influence selectivity. | The acidic sites can catalyze isomerization and cyclization reactions. | mdpi.com |

| Feedstock Composition | The saturate, aromatic, and resin content of the feed affects coke and product yields. | Aromatic and naphthenic precursors in the feed can lead to cyclic structures. | semanticscholar.org |

| Catalyst-to-Oil Ratio | Higher ratios can increase conversion but may also lead to more coke and light gas formation. | Affects the extent of cracking and potential for side reactions forming various cyclic olefins. | mdpi.com |

Fundamental Studies on Chemical Reactivity and Transformation of Allylidenecyclohexane

Mechanistic Analysis of Addition Reactions to the Exocyclic Alkene Moiety

The double bond in allylidenecyclohexane is susceptible to attack by both electrophiles and nucleophiles, and it can also undergo concerted additions and oxidative transformations.

Electrophilic Addition Pathways and Regioselectivity

Electrophilic addition reactions to alkenes are fundamental transformations in organic chemistry. wikipedia.org In the case of this compound, the reaction is initiated by an electrophile (E+) attacking the π electrons of the double bond. pdx.edupressbooks.pub This leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile (Nu-). libretexts.orgmsu.edu

The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. wikipedia.orgyoutube.combyjus.com This preference is due to the formation of the more stable carbocation intermediate. libretexts.org For this compound, the attack of an electrophile on the terminal carbon of the allyl group would lead to a more substituted and therefore more stable secondary carbocation. This carbocation is then captured by the nucleophile to give the final product. libretexts.org

Table 1: Examples of Electrophilic Addition Reactions

| Reagent | Product Type |

|---|---|

| HX (e.g., HBr, HCl) | Alkyl Halide |

| H₂O/H⁺ | Alcohol |

This table provides a generalized overview of product types from common electrophilic addition reactions.

Nucleophilic Addition Mechanisms

While less common for simple alkenes, nucleophilic addition can occur if the double bond is sufficiently polarized or activated by electron-withdrawing groups. wikipedia.org In the context of this compound, direct nucleophilic attack on the double bond is not typical unless the nucleophile is exceptionally strong or the reaction is catalyzed. masterorganicchemistry.com

However, nucleophilic addition becomes relevant in reactions involving organometallic reagents or under specific catalytic conditions. wikipedia.orgkhanacademy.org The mechanism generally involves the attack of the nucleophile on one of the carbons of the double bond, forming a carbanion intermediate. wikipedia.org This intermediate is then protonated or reacts with an electrophile to yield the final product. wikipedia.org

Hydroboration and Allied Functionalization Reactions

Hydroboration is a powerful method for the functionalization of alkenes. libretexts.orgyoutube.com The reaction of this compound with borane (B79455) (BH₃) or its derivatives proceeds in a concerted, syn-addition manner, where the boron atom adds to the less substituted carbon of the double bond (anti-Markovnikov regioselectivity). libretexts.orgyoutube.commasterorganicchemistry.com This is in contrast to electrophilic additions. wikipedia.org The resulting organoborane intermediate can then be oxidized, typically with hydrogen peroxide and a base, to yield an alcohol. masterorganicchemistry.com

This two-step hydroboration-oxidation sequence provides a route to anti-Markovnikov alcohols. libretexts.org The bulky nature of the hydroborating agent often enhances the regioselectivity. masterorganicchemistry.com

Table 2: Comparison of Addition Reactions

| Reaction | Regioselectivity | Stereochemistry | Key Intermediate |

|---|---|---|---|

| Electrophilic Addition (e.g., HBr) | Markovnikov | Not always stereoselective | Carbocation |

This table compares key features of electrophilic addition and hydroboration-oxidation of alkenes.

Selective Oxidative Transformations (e.g., Epoxidation, Dihydroxylation)

The double bond of this compound is susceptible to oxidation. Epoxidation, the formation of an epoxide (a three-membered ring containing an oxygen atom), can be achieved by treating the alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orglumenlearning.com This reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond in a concerted step. libretexts.org

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can lead to either syn or anti products depending on the reagents used. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). lumenlearning.comscience-revision.co.uk Anti-dihydroxylation can be accomplished via the ring-opening of an epoxide with aqueous acid. libretexts.org

Catalytic 1,2-Diboration Reactions

A significant advancement in the functionalization of dienes like this compound is the catalytic 1,2-diboration reaction. core.ac.uknih.gov This process involves the addition of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂(pin)₂), across the double bond in the presence of a platinum or other transition metal catalyst. core.ac.ukd-nb.info

Research has shown that platinum-catalyzed 1,2-diboration of 1,3-dienes can be highly regioselective and enantioselective, providing access to chiral allylboron reagents. core.ac.uknih.gov For instance, the diboration of this compound using a platinum catalyst and a chiral ligand can yield a 1,2-diboration product with high enantiomeric excess. core.ac.uk These resulting allyl bis(boronate) esters are versatile intermediates that can undergo subsequent stereoselective allylation reactions with aldehydes to produce functionalized homoallylic alcohols. nih.gov

Table 3: Catalytic 1,2-Diboration of this compound

| Catalyst System | Reagent | Product | Significance |

|---|

This table summarizes the key aspects of the catalytic 1,2-diboration of this compound as reported in the literature. core.ac.uk

Cycloaddition Reactions and Pericyclic Processes

This compound, as a 1,3-diene system, can participate in cycloaddition reactions. msu.edu These are concerted reactions that involve the formation of a cyclic product through a cyclic transition state. unina.itlibretexts.org The most well-known example is the Diels-Alder reaction, a [4+2] cycloaddition. msu.edu

In a Diels-Alder reaction, the diene (this compound) reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. msu.edu The stereochemistry of the reactants is retained in the product. Other pericyclic reactions, such as [2+2] cycloadditions, are also possible, particularly under photochemical conditions. slideshare.netlibretexts.org These reactions provide powerful tools for the construction of complex cyclic systems. libretexts.org

Diels-Alder Reactions Utilizing this compound as a Diene or Dienophile

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgebsco.com this compound, with its conjugated diene system, can participate in these reactions, serving as the four-pi electron component. The efficiency and outcome of the Diels-Alder reaction are significantly influenced by the electronic nature of both the diene and the dienophile. ebsco.comorganic-chemistry.org Generally, the reaction is favored when the diene is electron-rich and the dienophile is electron-poor. ebsco.comucalgary.ca

In the context of this compound, its reactivity in Diels-Alder reactions is a subject of research interest. As a diene, it can react with various dienophiles to form spirocyclic compounds. The reaction's stereoselectivity is a key aspect, with the formation of endo or exo products being influenced by factors such as secondary orbital interactions and reaction conditions. organic-chemistry.org The diene must adopt an s-cis conformation for the reaction to proceed, a requirement that is readily met by the cyclic nature of this compound. ebsco.comucalgary.ca

Conversely, in what is known as an inverse-electron-demand Diels-Alder reaction, an electron-rich dienophile can react with an electron-poor diene. wikipedia.orgorganic-chemistry.org While less common for a simple hydrocarbon like this compound, appropriate substitution on the diene could facilitate this type of transformation.

The table below summarizes the general principles of Diels-Alder reactions, which are applicable to the behavior of this compound.

| Feature | Description |

| Reaction Type | [4+2] Cycloaddition |

| Components | Conjugated Diene (e.g., this compound) and Dienophile |

| Driving Force | Formation of two new, more stable sigma bonds from two pi bonds. organic-chemistry.org |

| Mechanism | Concerted, single-step process. wikipedia.orgucalgary.ca |

| Stereospecificity | The stereochemistry of the reactants is retained in the product. ucalgary.calibretexts.org |

| Regioselectivity | Influenced by electronic effects of substituents on the diene and dienophile. |

| Endo/Exo Selectivity | The endo product is often kinetically favored due to secondary orbital interactions. organic-chemistry.org |

Exploration of Other Thermally and Photochemically Induced Pericyclic Reactions

Beyond the Diels-Alder reaction, this compound can potentially undergo other pericyclic reactions, which are concerted processes involving a cyclic transition state. byjus.com These reactions can be induced either thermally or photochemically, often leading to different stereochemical outcomes. byjus.comhhrc.ac.in The Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory are fundamental in predicting the feasibility and stereochemistry of these transformations. uniurb.itudel.edu

Electrocyclic Reactions: These reactions involve the formation of a sigma bond and the closure of a ring from a conjugated pi system, or the reverse ring-opening process. byjus.com For a system like this compound, which is a conjugated triene if one considers the exocyclic double bond and one of the endocyclic double bonds, electrocyclic ring closure could be a possibility under appropriate thermal or photochemical conditions. The stereochemical outcome (conrotatory or disrotatory) is dictated by the number of pi electrons involved and the mode of activation (thermal or photochemical). msu.edu

Sigmatropic Rearrangements: These are concerted reactions where a sigma-bonded atom or group migrates across a pi-electron system. byjus.com While less common for simple hydrocarbons without specific activating groups, the possibility of sigmatropic shifts in derivatives of this compound under thermal or photochemical induction remains an area for exploration.

The table below outlines the key types of pericyclic reactions relevant to the potential transformations of this compound.

| Reaction Type | Description | Activation |

| Electrocyclic Reaction | Intramolecular ring closure or opening involving a conjugated pi system. byjus.com | Thermal or Photochemical |

| Cycloaddition Reaction | Two components come together to form a cyclic product. byjus.com | Thermal or Photochemical |

| Sigmatropic Rearrangement | Migration of a sigma bond across a pi system. | Thermal or Photochemical |

| Cheletropic Reaction | A type of cycloaddition where one reactant forms two new bonds to a single atom of the other reactant. | Thermal or Photochemical |

| Group Transfer Reaction | Transfer of one or more groups from one molecule to another. byjus.com | Thermal or Photochemical |

Polymerization and Oligomerization Behavior of this compound Monomers

This compound can act as a monomer in various polymerization reactions, leading to the formation of polymers with distinct microstructures and properties. The presence of the conjugated diene system allows for different modes of polymerization, including anionic, free-radical, cationic, and ring-opening metathesis polymerization.

Anionic Polymerization: Microstructure Control and Mechanistic Insights

Anionic polymerization is a chain-growth polymerization initiated by a nucleophilic species. semanticscholar.orgrun.edu.ng This method is known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, a characteristic of "living" polymerization where termination and chain transfer reactions are minimal. scribd.com

For diene monomers like this compound, anionic polymerization can proceed via 1,2-, 3,4-, or 1,4-addition, leading to different polymer microstructures. Research on similar 1,1-disubstituted 1,3-dienes has shown that the polymerization of this compound in benzene (B151609) with sec-butyllithium (B1581126) as an initiator results in a polymer with approximately 66% 1,4-units. researchgate.net The microstructure can be influenced by the choice of solvent and initiator. researchgate.net For instance, the use of polar modifiers like tetrahydrofuran (B95107) (THF) can increase the proportion of vinyl (3,4-) units. researchgate.net

The table below summarizes key aspects of the anionic polymerization of this compound.

| Feature | Description |

| Initiators | Organolithium compounds (e.g., sec-butyllithium). researchgate.net |

| Propagation | Involves the attack of the propagating carbanion on the monomer. |

| Microstructure | A mix of 1,4- and 3,4-addition units, influenced by reaction conditions. researchgate.net |

| Control | Can exhibit "living" characteristics, allowing for controlled molecular weight and block copolymer synthesis. scribd.com |

| Solvent Effects | Non-polar solvents (e.g., benzene, cyclohexane) favor 1,4-addition, while polar solvents (e.g., THF) favor 3,4-addition. researchgate.net |

Free-Radical Polymerization Characteristics

Free-radical polymerization is a versatile method for polymerizing a wide range of vinyl monomers. wikipedia.orgbyjus.com The process involves three main steps: initiation, propagation, and termination. fujifilm.com An initiator, typically a peroxide or an azo compound, is used to generate free radicals, which then add to the monomer to initiate the polymer chain growth. fujifilm.comlibretexts.org

In the case of this compound, free-radical polymerization would likely proceed through the addition of radicals to the conjugated diene system. The resulting polymer structure would be influenced by the relative reactivity of the different double bonds and the stability of the resulting radical intermediates. Chain transfer reactions, where the growing radical abstracts an atom from another molecule, can also occur and affect the final polymer architecture. libretexts.org

The general characteristics of free-radical polymerization are presented in the table below.

| Step | Description |

| Initiation | Generation of free radicals from an initiator and their addition to a monomer molecule. fujifilm.com |

| Propagation | Successive addition of monomer units to the growing radical chain. wikipedia.org |

| Termination | Cessation of chain growth through combination or disproportionation of two radical chains. libretexts.org |

| Chain Transfer | Transfer of the radical activity to another molecule (monomer, solvent, or polymer), leading to branching or the formation of a new polymer chain. libretexts.org |

Cationic Polymerization Pathways and Product Architectures

Cationic polymerization is initiated by an electrophilic species, such as a protic or Lewis acid, which reacts with the monomer to form a carbocationic propagating species. wikipedia.orgyoutube.com This type of polymerization is generally suitable for monomers with electron-donating substituents that can stabilize the resulting carbocation. libretexts.org

For this compound, initiation would involve the protonation or coordination of a Lewis acid to one of the double bonds, leading to the formation of a carbocation. The stability of this initial carbocation would be a crucial factor in determining the feasibility and rate of polymerization. Propagation would then proceed by the electrophilic attack of the growing carbocationic chain end on another monomer molecule. libretexts.org The resulting polymer architecture can be complex, with the possibility of rearrangements and side reactions due to the high reactivity of the carbocationic intermediates. nih.gov

Key features of cationic polymerization are summarized in the following table.

| Feature | Description |

| Initiators | Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃, AlCl₃) often with a co-initiator like water. libretexts.org |

| Monomer Requirement | Monomers with electron-donating groups that can stabilize the propagating carbocation. libretexts.org |

| Propagation | Electrophilic addition of the carbocationic chain end to a monomer molecule. youtube.com |

| Termination & Chain Transfer | Common and can limit the molecular weight of the polymer. nih.gov |

| Solvent Effects | The polarity of the solvent can significantly influence the reaction rate and the nature of the propagating species (free ions vs. ion pairs). wikipedia.org |

Ring-Opening Metathesis Polymerization (ROMP) Potential

Ring-opening metathesis polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins. wikipedia.org It is catalyzed by transition metal complexes, such as those based on ruthenium (e.g., Grubbs' catalysts) or tungsten. wikipedia.org

While this compound itself is not a cyclic olefin in the traditional sense for ROMP, its derivatives or related structures containing a strained ring could potentially undergo this type of polymerization. For instance, if the cyclohexyl ring were part of a more strained bicyclic system, ROMP could become a viable polymerization pathway. The mechanism involves the formation of a metal-alkylidene intermediate that reacts with the cyclic monomer in a [2+2] cycloaddition, followed by a retro-[2+2] cycloaddition to open the ring and regenerate the metal-alkylidene at the end of the growing polymer chain. wikipedia.org The potential for ROMP with this compound-based monomers would depend on the specific design of a monomer that incorporates both the allylidene functionality and a polymerizable strained ring. elsevierpure.comrsc.org

The general principles of ROMP are outlined in the table below.

| Feature | Description |

| Monomers | Strained cyclic olefins (e.g., norbornene, cyclooctene). wikipedia.org |

| Catalysts | Transition metal alkylidene complexes (e.g., Grubbs' catalysts, Schrock catalysts). wikipedia.org |

| Mechanism | Involves a metallacyclobutane intermediate formed through a [2+2] cycloaddition between the catalyst and the monomer. wikipedia.org |

| Driving Force | Relief of ring strain in the cyclic monomer. wikipedia.org |

| Control | Can be a living polymerization, allowing for the synthesis of well-defined polymers and block copolymers. rsc.org |

Advanced Catalytic Transformations Involving this compound

The unique structural features of this compound, specifically its 1,1-disubstituted 1,3-diene system, make it a versatile substrate for a variety of advanced catalytic transformations. These reactions, facilitated by transition metals and organocatalysts, enable the construction of complex molecular architectures and provide access to valuable chemical intermediates.

Transition metal catalysis has significantly broadened the synthetic utility of olefins, and this compound is a notable substrate in this context. caltech.edu Olefin metathesis, a reaction that involves the redistribution of alkene fragments, is a powerful tool for carbon-carbon bond formation. wikipedia.org The mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of an alkene with a transition metal alkylidene. libretexts.orgharvard.edu This intermediate can then fragment to yield new alkene products and regenerate the metal alkylidene catalyst. harvard.edu Ruthenium-based catalysts, such as those developed by Grubbs, are particularly effective for these transformations due to their high reactivity and tolerance of various functional groups. harvard.edu

This compound can participate in olefin metathesis reactions, leading to the formation of diverse cyclic and acyclic compounds. For instance, ring-closing metathesis (RCM) can be employed to construct new ring systems, a process driven by the entropically favorable release of a small gaseous olefin like ethylene. wikipedia.org

Furthermore, this compound serves as a precursor in transition metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex, often palladium-based. wikipedia.orgrsc.org For example, this compound can be converted into organoboron compounds, which are then used in Suzuki-Miyaura cross-coupling reactions. uwindsor.ca The development of efficient catalysts and ligands is crucial for controlling the selectivity and efficiency of these processes. rsc.org The allyl-allyl cross-coupling reaction, in particular, provides a direct route to 1,5-dienes, which are prevalent in many natural products. rsc.org

A specific example of a transition metal-catalyzed reaction involving this compound is its platinum-catalyzed 1,2-diboration. In a study, this compound was reacted with bis(pinacolato)diboron in the presence of a platinum catalyst and a chiral phosphonite ligand. This reaction yielded a bifunctional allylboration reagent, demonstrating the potential to create enantioenriched products from this substrate. core.ac.uk

Table 1: Examples of Transition Metal-Catalyzed Reactions with this compound

| Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Olefin Metathesis | Ruthenium-based (e.g., Grubbs' catalysts) | Various cyclic and acyclic dienes | wikipedia.orgharvard.edu |

| Cross-Coupling | Palladium-based catalysts | 1,5-dienes and other coupled products | wikipedia.orgrsc.org |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of asymmetric synthesis, alongside organometallic and enzymatic catalysis. princeton.edu These catalysts offer several advantages, including operational simplicity and environmental benignity. rsc.org For transformations involving this compound, organocatalysts can activate the substrate or the reacting partner through various modes, such as enamine or iminium ion formation. princeton.edu

While specific organocatalytic reactions directly employing this compound as the primary substrate are not extensively detailed in the provided search results, the principles of organocatalysis can be applied to its derivatives. For instance, the functionalization of related alkylidene systems has been achieved with high enantioselectivity using organocatalysts. nih.gov A general mechanism in organocatalysis involves the formation of a key intermediate by the reaction of the substrate with the catalyst. This intermediate then reacts with the other substrate, and subsequent steps lead to the product and regeneration of the catalyst. mdpi.comchim.it

For example, in a general organocatalytic allylic substitution, a nucleophile can be added to an allylic system. The regioselectivity of such reactions (α- vs. γ-addition) can often be controlled by the choice of catalyst and reaction conditions. mdpi.com The mechanism for such transformations often involves the formation of a zwitterionic intermediate or activation through hydrogen bonding. princeton.edumdpi.com

The anionic polymerization of dienes, including structures related to this compound, can also be influenced by the choice of initiator and solvent, which can be considered a form of catalysis. The microstructure of the resulting polymer, for instance, the ratio of 1,4- to 3,4-incorporation, is highly dependent on these conditions. researchgate.net

The design and synthesis of new ligands are central to the development of effective transition metal catalysts. google.com The electronic and steric properties of ligands play a critical role in determining the activity, selectivity, and stability of the catalyst. chemrxiv.org For reactions involving this compound, the choice of ligand can influence the outcome of the catalytic transformation significantly.

In transition metal catalysis, ligands can modulate the electron density at the metal center. Electron-rich ligands can enhance the reactivity of the catalyst in certain reactions, such as olefin metathesis. harvard.edu For example, the use of electron-rich phosphine (B1218219) ligands in ruthenium catalysts has led to increased metathesis activity. harvard.edu Conversely, the rational design of "donor-acceptor" type ligands, where electron-rich and electron-deficient moieties are precisely arranged, has led to highly active platinum catalysts for other transformations. nih.gov

High-throughput screening techniques are increasingly being used to accelerate the discovery of optimal ligands for a specific catalytic reaction. nih.gov This approach allows for the rapid evaluation of a large library of ligands to identify those that provide the best performance in terms of yield, selectivity, and turnover number. nih.gov Virtual ligand-assisted screening is another emerging strategy that uses computational methods to predict the effectiveness of ligands, thereby streamlining the catalyst design process. chemrxiv.org

The identity of the transition metal itself is also a key factor. While second- and third-row transition metals like ruthenium and palladium are widely used, there is growing interest in developing catalysts based on more abundant and less expensive first-row transition metals. doi.org

Table 2: Key Factors in Catalyst and Ligand Design

| Factor | Influence on Catalysis | Example | Reference |

|---|---|---|---|

| Ligand Electronics | Modulates metal center reactivity and stability | Electron-rich phosphines in Ru-metathesis catalysts | harvard.edu |

| Ligand Sterics | Controls substrate access and product selectivity | Bulky ligands to favor specific isomers | chemrxiv.org |

| Metal Identity | Determines fundamental catalytic activity | Shift from Pd to Ni for enhanced activity in some cases | youtube.com |

Rearrangement Reactions and Isomerizations

This compound and related systems can undergo various rearrangement and isomerization reactions, often driven by thermal or catalytic conditions. These transformations can lead to structurally diverse products and are of fundamental interest in organic chemistry.

Sigmatropic rearrangements are pericyclic reactions characterized by the migration of a sigma bond across a conjugated π-electron system. libretexts.orglibretexts.org These reactions are intramolecular and proceed through a concerted mechanism, often with a high degree of stereospecificity. libretexts.org The classification of sigmatropic rearrangements is given by two numbers in brackets, [i,j], which denote the number of atoms over which the sigma bond migrates on each fragment. wikipedia.org

A common type of sigmatropic rearrangement is the wikipedia.orgwikipedia.org-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements. libretexts.orgwikipedia.org While a direct example of a Cope rearrangement involving this compound itself is not provided in the search results, its 1,5-diene-like substructure suggests its potential to participate in such reactions under appropriate conditions. The Claisen rearrangement, which involves the wikipedia.orgwikipedia.org-rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound, is another important sigmatropic reaction. wikipedia.org

Another class of sigmatropic rearrangements is the core.ac.ukmdpi.com-hydrogen shift. In some polymerization reactions of related dienes, a core.ac.ukmdpi.com-sigmatropic hydrogen shift has been proposed as a potential mechanistic pathway. researchgate.net

Skeletal isomerization involves the rearrangement of the carbon framework of a molecule. In the context of this compound, such isomerizations can be promoted under certain reaction conditions. For instance, in some electrophilic substitution reactions, isomerization of the double bond can occur, leading to a mixture of products. mcgill.ca The anionic polymerization of dienes can also involve isomerization of the active chain end, which affects the microstructure of the resulting polymer. For example, the cis- and trans-isomers of the propagating chain end can be in equilibrium, and their relative rates of polymerization and isomerization determine the final polymer structure. researchgate.netrsc.org

In Depth Mechanistic and Kinetic Investigations

Detailed Elucidation of Reaction Pathways and Intermediates

The reaction pathways of allylidenecyclohexane are expected to be diverse. Due to the presence of the allene (B1206475) and the adjacent cyclohexane (B81311) ring, several reaction types can be envisaged.

One probable reaction is the Diels-Alder reaction , where the exocyclic double bond of the allene acts as a dienophile. The reaction with a conjugated diene would lead to the formation of a spirocyclic compound. The mechanism is generally concerted, proceeding through a cyclic transition state. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The regioselectivity and stereoselectivity of such a reaction would be of significant interest.

Another important pathway is the ene reaction . brandeis.eduwikipedia.org this compound possesses allylic hydrogens on the cyclohexane ring which can participate in an ene reaction with a suitable enophile. This would result in the formation of a new carbon-carbon bond and a shift of the double bond. The reaction can proceed through a concerted or a stepwise mechanism, the latter involving a diradical or zwitterionic intermediate. brandeis.edu

Furthermore, radical additions to the allene moiety are also plausible. The reaction would likely proceed via attack at the central carbon of the allene, forming a stabilized allylic radical intermediate. nih.gov The regioselectivity of the initial radical attack would be a key factor in determining the final product distribution.

Finally, thermal and photochemical rearrangements of this compound could lead to various isomers. researchgate.netnih.govrsc.org These pericyclic reactions, such as electrocyclizations, would be governed by the principles of orbital symmetry. libretexts.org

Analysis of Transition State Structures and Reaction Energetics

The transition state structures and their corresponding activation energies are crucial for understanding the selectivity and rates of reactions involving this compound.

For a Diels-Alder reaction , the transition state would involve the synchronous or asynchronous formation of two new sigma bonds. The geometry of this transition state (endo vs. exo) would dictate the stereochemistry of the product. Computational studies on related systems suggest that the energy difference between these transition states determines the product ratio. masterorganicchemistry.com

In an ene reaction , the transition state is typically a six-membered cyclic arrangement. wikipedia.orgnih.govprinceton.edu The conformation of this transition state, whether chair-like or boat-like, and the orientation of the substituents will influence the diastereoselectivity of the reaction.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these transition states and calculating their energies. nih.govprinceton.edu Such calculations can provide insights into the activation barriers and the thermodynamic stability of the products, thereby predicting the feasibility and outcome of a reaction.

Parametric Studies on the Influence of Reaction Conditions on Selectivity and Rate

Systematic studies on the effect of reaction parameters such as temperature, pressure, solvent, and catalysts on the reactions of this compound would be essential for optimizing reaction outcomes.

Temperature is a critical parameter, especially in pericyclic reactions. For instance, in Diels-Alder reactions, lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product via a retro-Diels-Alder reaction. masterorganicchemistry.com

The choice of solvent can significantly influence reaction rates and selectivity by stabilizing or destabilizing transition states and intermediates. Polar solvents might favor stepwise mechanisms involving charged intermediates.

Catalysts , particularly Lewis acids, are known to accelerate Diels-Alder and ene reactions by coordinating to the dienophile or enophile, thereby lowering the energy of the LUMO and enhancing reactivity. organic-chemistry.orgwikipedia.org The nature of the catalyst can also influence the stereoselectivity of the reaction.

While specific parametric studies on this compound are not available, the general principles of organic reaction kinetics suggest that these factors would play a pivotal role in controlling its reactivity.

Computational Contributions to Reaction Mechanism Understanding

Computational chemistry provides invaluable insights into reaction mechanisms where experimental data is scarce. researchgate.netnih.gov For this compound, computational studies could be employed to:

Map Potential Energy Surfaces: To identify reactants, products, intermediates, and transition states for various possible reaction pathways.

Calculate Activation Energies: To predict the relative rates of competing reactions and determine the most favorable pathway under different conditions.

Analyze Transition State Geometries: To understand the origins of stereoselectivity and regioselectivity.

Investigate Reaction Dynamics: To simulate the trajectory of the reaction and gain a more complete picture of the molecular transformations.

Theoretical and Computational Chemistry Approaches to Allylidenecyclohexane

Applications of Electronic Structure Theory

Electronic structure theory provides powerful computational tools to investigate the fundamental properties of molecules like allylidenecyclohexane. These methods allow for the detailed examination of molecular geometries, energies, and the distribution of electrons, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. nih.govnih.gov DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.net By finding the minimum on the potential energy surface, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net

For this compound, DFT calculations can elucidate the preferred conformation of the cyclohexane (B81311) ring and the orientation of the exocyclic allylidene group. This process involves systematically exploring different spatial arrangements of the atoms to identify the lowest energy structure. researchgate.net The resulting optimized geometry provides a detailed picture of the molecule's shape.

Furthermore, DFT can be used to generate energy profiles for various molecular motions, such as ring inversion or rotation around single bonds. By calculating the energy at discrete points along a reaction coordinate, an energy profile can be constructed, revealing the energy barriers between different conformations and identifying transition state structures. This information is crucial for understanding the molecule's dynamic behavior.

Table 1: Representative DFT Functionals for Geometry Optimization

| Functional | Type | Key Features |

|---|---|---|

| B3LYP-D3 | Hybrid GGA with dispersion correction | A widely used functional known for its good performance across a range of organic molecules. nih.gov |

| M06-2X | Hybrid meta-GGA | Offers improved accuracy for non-covalent interactions and thermochemistry. |

| ωB97X-D | Range-separated hybrid with dispersion | Provides robust performance for both short- and long-range interactions. |

| PBE0-D3 | Hybrid GGA with dispersion correction | A parameter-free hybrid functional that often yields accurate geometries. nih.gov |

This table is for illustrative purposes and the choice of functional depends on the specific properties being investigated.

Ab Initio Methods in Conformational Landscape Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for conformational analysis. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data for the conformational energies of small to medium-sized molecules. researchgate.net

In the context of this compound, ab initio calculations can be used to rigorously explore its conformational landscape. nih.gov This involves identifying all low-energy conformers, such as the various chair, boat, and twist-boat forms of the cyclohexane ring, and accurately determining their relative energies. This detailed understanding of the conformational preferences is essential for interpreting experimental data and predicting the molecule's behavior in different environments.

Recent advancements have focused on developing more efficient ab initio methods and combining them with machine learning potentials, such as ANI-2x, to make large-scale conformational analysis more feasible. nih.gov These approaches allow for the generation of extensive datasets of conformations and their corresponding energies, providing a comprehensive picture of the molecule's flexibility and the probabilities of it adopting different shapes. nih.gov

Table 2: Comparison of Computational Methods for Conformational Analysis

| Method | General Approach | Strengths |

|---|---|---|

| Density Functional Theory (DFT) | Uses the electron density to calculate the system's energy. researchgate.net | Good balance of accuracy and computational cost. nih.govnih.gov |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that includes electron correlation. | Higher accuracy than many DFT functionals for non-covalent interactions. |

| Coupled Cluster (CC) Theory | A high-level ab initio method providing the "gold standard" for many systems. | Very high accuracy for energies and geometries. |

| Neural Network Potentials (e.g., ANI-2x) | Machine learning models trained on quantum mechanical data. nih.gov | Can achieve near-ab initio accuracy at a fraction of the computational cost. nih.gov |

Molecular Orbital Theory and Conjugation Phenomena

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing electrons as delocalized over the entire molecule in specific molecular orbitals. iqce.jp This approach is particularly insightful for understanding conjugation, a key feature of the allylidene group in this compound.

Analysis of Pi-Electron Delocalization and Butadiene Fragments

The allylidene group of this compound contains a conjugated system of pi (π) electrons, similar to that found in 1,3-butadiene. libretexts.orgyoutube.com The p-orbitals on the adjacent sp2-hybridized carbon atoms overlap to form a set of π molecular orbitals that extend over the three-carbon allyl fragment. masterorganicchemistry.com This delocalization of π-electrons leads to increased stability, often referred to as delocalization energy. libretexts.orgbris.ac.uk

The π molecular orbitals of the butadiene-like fragment can be visualized as having different energy levels and a varying number of nodes. libretexts.orgmasterorganicchemistry.com The lowest energy MO has zero nodes and encompasses all the carbons in the conjugated system, representing the most significant bonding interaction. As the energy of the MOs increases, so does the number of nodes, leading to a combination of bonding and antibonding interactions. masterorganicchemistry.com The specific arrangement and occupancy of these π molecular orbitals determine the electronic properties of the allylidene group. youtube.com

HOMO-LUMO Interactions and their Role in Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. youtube.com These orbitals play a crucial role in chemical reactions, as they are the primary orbitals involved in bond formation. iqce.jpyoutube.com The energy and symmetry of the HOMO and LUMO can be used to predict a molecule's reactivity. pharmacy180.com

For this compound, the HOMO is typically associated with the π-system of the allylidene group and represents the region of highest electron density, making it susceptible to attack by electrophiles. youtube.com Conversely, the LUMO is the lowest energy empty orbital and can accept electrons from a nucleophile. youtube.com

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. pharmacy180.comwuxiapptec.com A smaller HOMO-LUMO gap generally implies that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. pharmacy180.com In the context of pericyclic reactions, such as the Diels-Alder reaction, the overlap between the HOMO of one reactant and the LUMO of the other determines whether the reaction is symmetry-allowed and proceeds readily. pharmacy180.comnih.gov

Advanced Conformational Analysis and Stereochemical Modeling

The conformational flexibility of the cyclohexane ring and the stereochemistry of the allylidene substituent necessitate advanced computational methods for a complete understanding of this compound's three-dimensional structure and properties. sapub.org

Advanced conformational analysis of this compound involves a systematic search of the potential energy surface to identify all stable conformers and the transition states that connect them. This can be achieved through a combination of molecular mechanics, DFT, and ab initio calculations. nih.govsapub.org Such studies can quantify the energy differences between various chair and non-chair conformations of the cyclohexane ring, as well as the rotational barriers of the exocyclic double bond.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Butadiene |

| Carbon Monoxide |

| Acetone |

| Acrolein |

Quantitative Structure-Activity Relationships: Substituent Effects on Reactivity and Electronic Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical constructs that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For this compound, a QSAR study would systematically vary substituents on the molecule, for instance, on the allylic or cyclohexyl moieties, and quantify the resulting changes in a specific activity or property. This allows for the prediction of the behavior of new, unsynthesized derivatives.

The core of such an analysis often involves the Hammett equation or similar linear free-energy relationships, which describe the influence of substituents on reaction rates and equilibria. The equation, in its common form, is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent.

Detailed Research Findings (Hypothetical Framework)

A theoretical investigation into the substituent effects on the reactivity and electronic properties of this compound would involve the computational analysis of a series of derivatives. By employing methods like Density Functional Theory (DFT), one can calculate various molecular descriptors that are indicative of the molecule's electronic nature. These descriptors can then be correlated with reactivity.

Key electronic properties that would be investigated include:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Mulliken or Natural Population Analysis (NPA) Charges: These methods partition the electron density among the atoms in a molecule, providing insight into the electron distribution and local electronic effects of substituents.

Hypothetical Data Tables

To illustrate the expected trends, the following data tables present hypothetical computational results for a series of para-substituted phenyl-allylidenecyclohexanes. The substituents chosen represent a range from electron-donating to electron-withdrawing.

Table 1: Calculated Electronic Properties of Substituted Allylidenecyclohexanes

This table would showcase the calculated values for key electronic descriptors.

| Substituent (X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -NO₂ | -6.50 | -2.80 | 3.70 | 4.50 |

| -CN | -6.45 | -2.75 | 3.70 | 4.20 |

| -Cl | -6.30 | -2.50 | 3.80 | 2.00 |

| -H | -6.20 | -2.40 | 3.80 | 0.50 |

| -CH₃ | -6.10 | -2.35 | 3.75 | 0.80 |

| -OCH₃ | -6.00 | -2.30 | 3.70 | 1.50 |

| -N(CH₃)₂ | -5.80 | -2.20 | 3.60 | 1.80 |

Note: The data in this table is hypothetical and for illustrative purposes only, as a specific study on this compound with this data is not available.

Analysis of Hypothetical Data:

Electron-withdrawing groups (e.g., -NO₂, -CN) are expected to lower both the HOMO and LUMO energy levels. This is due to their ability to inductively pull electron density from the π-system. The significant decrease in the LUMO energy would make the molecule a better electron acceptor and more susceptible to nucleophilic attack.

Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) are expected to raise both the HOMO and LUMO energy levels. The increase in the HOMO energy makes the molecule a better electron donor and more reactive towards electrophiles.

The HOMO-LUMO gap would likely show a trend where strong electron-donating or electron-withdrawing groups might slightly decrease the gap compared to the unsubstituted compound, suggesting an increase in reactivity.

The dipole moment would be expected to be lowest for the unsubstituted compound and increase with the introduction of polar substituents.

Table 2: Correlation of Electronic Properties with a Hypothetical Reaction Rate

This table would illustrate how the calculated electronic properties might correlate with a hypothetical reaction rate, for instance, in an electrophilic addition to the exocyclic double bond.

| Substituent (X) | Hammett Constant (σp) | Relative Rate (k_rel) | log(k_rel) |

| -NO₂ | 0.78 | 0.1 | -1.00 |

| -CN | 0.66 | 0.2 | -0.70 |

| -Cl | 0.23 | 0.6 | -0.22 |

| -H | 0.00 | 1.0 | 0.00 |

| -CH₃ | -0.17 | 2.5 | 0.40 |

| -OCH₃ | -0.27 | 5.0 | 0.70 |

| -N(CH₃)₂ | -0.83 | 20.0 | 1.30 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Hypothetical Correlation:

A plot of log(k_rel) versus the Hammett constant (σp) would be expected to yield a straight line. For the hypothetical electrophilic addition, a negative ρ value would be anticipated. This indicates that electron-donating groups, which increase the electron density at the double bond, accelerate the reaction by stabilizing the positive charge that develops in the transition state. Conversely, electron-withdrawing groups would decelerate the reaction.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional techniques, a complete and unambiguous assignment of each proton and carbon atom in Allylidenecyclohexane can be achieved.

Proton NMR (¹H NMR) Applications in Proton Environment Analysis

The ¹H NMR spectrum of this compound displays signals corresponding to several distinct proton environments. The vinylic protons of the allyl group are the most deshielded, appearing in the downfield region of the spectrum due to the electron-withdrawing nature of the sp² hybridized carbons. The protons on the cyclohexane (B81311) ring are found further upfield. The protons on the carbons adjacent to the exocyclic double bond (allylic protons) are more deshielded than the other aliphatic protons of the ring.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Vinylic Protons (-CH=CH₂) | 5.0 - 6.5 | Multiplet | Complex |

| Exocyclic Vinylic Proton (=CH-) | 5.0 - 5.5 | Multiplet | Complex |

| Allylic Ring Protons (-CH₂-) | ~2.2 | Multiplet | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides direct evidence for the number of unique carbon environments in the molecule. The sp² carbons of the conjugated diene system are observed at lower field (higher ppm) compared to the sp³ hybridized carbons of the cyclohexane ring. The presence of distinct signals for the ring carbons confirms the asymmetry introduced by the allyl-idene substituent. In some analyses, the signal for a carbodicarbene carbon, if present as an intermediate or related species, can appear significantly upfield, for instance around 73-74 ppm. google.com

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=C (Internal) | ~140 |

| C=C (Internal, ring) | ~124 |

| =CH₂ (Terminal) | ~115 |

Two-Dimensional NMR Techniques in Connectivity and Spatial Relationship Determination

While 1D NMR provides information on the chemical environment of nuclei, 2D NMR experiments are crucial for establishing the connectivity between them. figshare.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would show correlations between the vinylic protons of the allyl group, and crucially, between the exocyclic vinylic proton and the adjacent allylic protons on the cyclohexane ring. This confirms the attachment point and the extent of the spin system.

Detailed Analysis of Chemical Shifts and Spin-Spin Coupling Patterns